molecular formula C14H21NO B1325178 3-[(3,5-Dimethylphenoxy)methyl]piperidine CAS No. 946787-35-5

3-[(3,5-Dimethylphenoxy)methyl]piperidine

Cat. No.: B1325178
CAS No.: 946787-35-5
M. Wt: 219.32 g/mol
InChI Key: LIMILWFSSONKFZ-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenoxy)methyl]piperidine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.33 g/mol . It is characterized by the presence of a piperidine ring substituted with a 3,5-dimethylphenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylphenoxy)methyl]piperidine typically involves the reaction of 3,5-dimethylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylphenoxy)methyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the phenoxy group can be modified using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3,5-Dimethylphenoxy)methyl]piperidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dimethylphenoxy)methyl]piperidine
  • 3-[(3,5-Dimethoxyphenoxy)methyl]piperidine
  • 3-[(3,5-Dichlorophenoxy)methyl]piperidine

Uniqueness

3-[(3,5-Dimethylphenoxy)methyl]piperidine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(3,5-dimethylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-6-12(2)8-14(7-11)16-10-13-4-3-5-15-9-13/h6-8,13,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMILWFSSONKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CCCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640721
Record name 3-[(3,5-Dimethylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946787-35-5
Record name 3-[(3,5-Dimethylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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